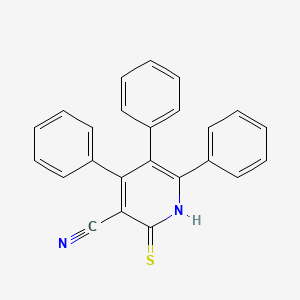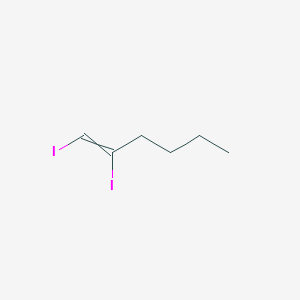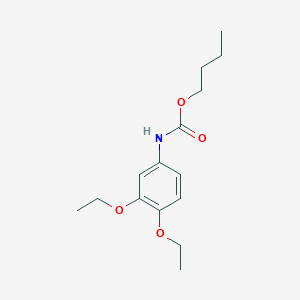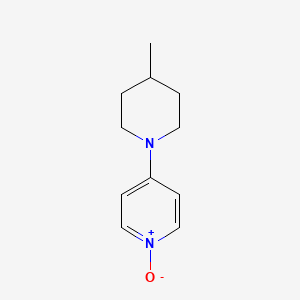
Pyridine, 4-(4-methyl-1-piperidinyl)-, 1-oxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyridine, 4-(4-methyl-1-piperidinyl)-, 1-oxide: is a heterocyclic organic compound that features a pyridine ring substituted with a 4-(4-methyl-1-piperidinyl) group and an oxide functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Pyridine, 4-(4-methyl-1-piperidinyl)-, 1-oxide typically involves the following steps:
Formation of the Piperidine Derivative: The initial step involves the synthesis of 4-methyl-1-piperidine, which can be achieved through the hydrogenation of 4-methylpyridine.
Substitution Reaction: The 4-methyl-1-piperidine is then reacted with pyridine under specific conditions to form the desired compound. This step often requires the use of a catalyst and controlled temperature to ensure the correct substitution.
Oxidation: The final step involves the oxidation of the pyridine ring to introduce the oxide functional group. Common oxidizing agents such as hydrogen peroxide or peracids can be used for this purpose.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of advanced catalysts and automated systems can further enhance the efficiency of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
Pyridine, 4-(4-methyl-1-piperidinyl)-, 1-oxide can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to form more complex derivatives.
Reduction: Reduction reactions can be used to modify the functional groups on the pyridine ring.
Substitution: The compound can participate in substitution reactions where the piperidine group or the oxide group is replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine derivatives with additional oxide groups, while substitution reactions can produce a wide range of functionalized pyridine compounds.
Wissenschaftliche Forschungsanwendungen
Pyridine, 4-(4-methyl-1-piperidinyl)-, 1-oxide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a ligand in biochemical assays.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological systems.
Industry: The compound is used in the production of specialty chemicals and as a catalyst in various industrial processes.
Wirkmechanismus
The mechanism by which Pyridine, 4-(4-methyl-1-piperidinyl)-, 1-oxide exerts its effects involves its interaction with specific molecular targets. The piperidine group can interact with enzymes and receptors, while the oxide group can participate in redox reactions. These interactions can modulate biological pathways and influence the activity of various biomolecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyridine, 4-(4-methyl-1-piperidinyl)-: Lacks the oxide functional group, resulting in different chemical properties and reactivity.
Pyridine, 4-(4-ethyl-1-piperidinyl)-, 1-oxide: Similar structure but with an ethyl group instead of a methyl group, leading to variations in steric effects and reactivity.
Pyridine, 4-(4-methyl-1-piperidinyl)-, 2-oxide: The oxide group is positioned differently, affecting the compound’s electronic properties and reactivity.
Uniqueness
Pyridine, 4-(4-methyl-1-piperidinyl)-, 1-oxide is unique due to the specific positioning of the piperidine and oxide groups, which confer distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
114719-24-3 |
|---|---|
Molekularformel |
C11H16N2O |
Molekulargewicht |
192.26 g/mol |
IUPAC-Name |
4-(4-methylpiperidin-1-yl)-1-oxidopyridin-1-ium |
InChI |
InChI=1S/C11H16N2O/c1-10-2-6-12(7-3-10)11-4-8-13(14)9-5-11/h4-5,8-10H,2-3,6-7H2,1H3 |
InChI-Schlüssel |
IFXRECHYYZJJQI-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CCN(CC1)C2=CC=[N+](C=C2)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![[2-(4-Chlorophenyl)-3-phenyloxiran-2-yl]methanol](/img/structure/B14300605.png)
![1,3-Benzenedicarbonyl dichloride, 5-[(heptadecafluorononenyl)oxy]-](/img/structure/B14300606.png)

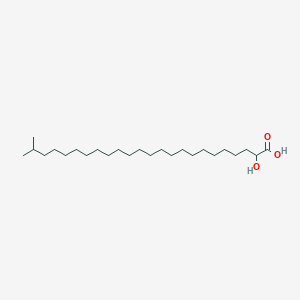
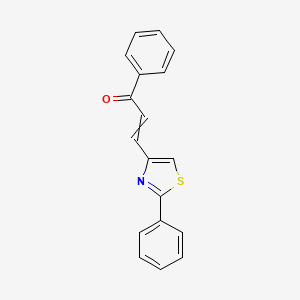
![Benzenamine, N-[(4-chlorophenyl)methylene]-4-ethyl-, (E)-](/img/structure/B14300630.png)
![9-Methyldodecahydrobenzo[b]cyclopenta[e]pyran](/img/structure/B14300638.png)

